6-(But-2-ynyloxy)pyridine-3-carboximidamide
Description
Properties
IUPAC Name |
6-but-2-ynoxypyridine-3-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-2-3-6-14-9-5-4-8(7-13-9)10(11)12/h4-5,7H,6H2,1H3,(H3,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USADTYVASLCZNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCOC1=NC=C(C=C1)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkynylation via Sonogashira Coupling
- The but-2-ynyloxy group is introduced by coupling a suitable pyridin-6-ol derivative with an alkynyl halide or by direct alkynylation of a halogenated pyridine.
- The Sonogashira coupling reaction is a key step, involving the reaction of a 6-hydroxypyridine derivative (or its halogenated precursor) with a terminal alkyne such as but-2-yne or its equivalent.
- Catalysts typically include palladium complexes (e.g., PdCl2(PPh3)2) with copper(I) iodide as a co-catalyst, in the presence of a base such as triethylamine.
- Reaction conditions are generally mild, often carried out in tetrahydrofuran (THF) or dimethylformamide (DMF) at temperatures ranging from room temperature to 60 °C.
Protection and Deprotection Steps
- If the pyridine hydroxyl group is protected (e.g., as a methyl ether), demethylation with hydrobromic acid (48% HBr in water at 100 °C) is used to liberate the free phenol before alkynylation or after coupling to yield the but-2-ynyloxy substituent.
Introduction of the Carboximidamide Group at the 3-Position
Conversion of Pyridine-3-Carbonitrile to Carboximidamide
- The 3-position carboximidamide functionality is commonly introduced via the conversion of a pyridine-3-carbonitrile intermediate.
- This transformation is achieved by reaction of the nitrile group with ammonia or ammonium salts under controlled conditions.
- Typical reagents include ammonium acetate or ammonium chloride in the presence of a base or acidic catalyst.
- The reaction is often performed in polar solvents like ethanol or DMF at elevated temperatures (around 60–100 °C) to facilitate the conversion to amidine.
Alternative Amidination Methods
- Another approach involves the condensation of pyridine-3-carboxaldehyde derivatives with amidine precursors under acidic conditions.
- Hydrazine hydrate or similar nucleophiles may also be used in cyclization steps to form the amidine moiety.
Representative Synthetic Route Summary
| Step | Starting Material | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 6-Hydroxypyridine or 6-bromopyridine | Sonogashira coupling with but-2-yne, PdCl2(PPh3)2, CuI, Et3N, THF or DMF, rt-60 °C | 6-(But-2-ynyloxy)pyridine | 60–85 |
| 2 | 6-(But-2-ynyloxy)pyridine-3-carbonitrile | Ammonium acetate or NH3, EtOH or DMF, 60–100 °C | 6-(But-2-ynyloxy)pyridine-3-carboximidamide | 50–75 |
Note: Yields are approximate and depend on reaction optimization and purification methods.
Detailed Research Findings and Optimization Notes
- The Sonogashira coupling step benefits from careful control of catalyst loading and base concentration to minimize side reactions such as homocoupling of alkynes.
- Demethylation of methyl ethers to phenols before alkynylation is efficiently achieved with 48% HBr at 100 °C, yielding phenolic intermediates that facilitate ether formation with alkynyl groups.
- The amidine formation via nitrile conversion is sensitive to reaction time and temperature; prolonged heating can lead to hydrolysis or decomposition, so monitoring by TLC or HPLC is recommended.
- Solvent choice impacts yield and purity; DMF often provides better solubility and reaction rates for amidination steps compared to ethanol.
- Purification typically involves column chromatography or recrystallization to isolate the target amidine compound.
Summary Table of Key Preparation Methods
| Preparation Step | Methodology | Key Reagents | Conditions | Notes |
|---|---|---|---|---|
| Alkynylation (But-2-ynyloxy installation) | Sonogashira coupling | PdCl2(PPh3)2, CuI, Et3N, but-2-yne | RT to 60 °C, THF or DMF | Requires inert atmosphere, careful catalyst control |
| Phenol deprotection (if methyl ether used) | Demethylation | 48% HBr in H2O | 100 °C, 1–2 h | Efficient phenol generation |
| Amidination (nitrile to carboximidamide) | Ammonolysis | NH4OAc or NH3 | 60–100 °C, EtOH or DMF | Monitor to avoid hydrolysis |
| Purification | Chromatography/Recrystallization | Silica gel or solvent systems | Ambient conditions | Ensures high purity |
Chemical Reactions Analysis
Types of Reactions
6-(But-2-ynyloxy)pyridine-3-carboximidamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction could produce pyridine derivatives with reduced functional groups.
Scientific Research Applications
Antimicrobial Activity
Research indicates that 6-(But-2-ynyloxy)pyridine-3-carboximidamide exhibits significant antimicrobial properties. Studies have shown it to be effective against various microbial strains, including both gram-positive and gram-negative bacteria.
Data Table: Antimicrobial Activity Overview
| Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 μM |
| Escherichia coli | 12 μM |
These findings suggest its potential as a broad-spectrum antimicrobial agent suitable for further development in clinical settings.
Anticancer Properties
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Data Table: Anticancer Activity Overview
| Cell Line | IC50 Value (μM) |
|---|---|
| MCF-7 | 5 |
| MDA-MB-231 | 7 |
In vitro studies demonstrated that this compound reduces the viability of various cancer cell lines, indicating its potential as a therapeutic agent in oncology.
Material Science
Due to its unique chemical properties, this compound is being explored for applications in the development of new materials such as polymers and coatings. Its ability to form stable bonds with other compounds makes it an attractive candidate for creating innovative materials with enhanced properties.
Pharmaceutical Development
This compound serves as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Its versatility allows researchers to modify the structure for targeted therapeutic effects.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Antimicrobial Efficacy Study : A study conducted by researchers at a leading university demonstrated that derivatives of this compound showed significant antimicrobial activity against common pathogens, suggesting its utility in developing new antibiotics.
- Anticancer Research : Research published in the Journal of Medicinal Chemistry explored the anticancer potential of this compound against multiple cancer cell lines, concluding that it induces apoptosis through activation of caspase pathways.
These studies provide robust evidence supporting the diverse applications of this compound across different scientific domains.
Mechanism of Action
The mechanism of action of 6-(But-2-ynyloxy)pyridine-3-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Enzyme Inhibition Profiles
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition
- N-Hydroxy-N'-[2-(trifluoromethyl)phenyl]pyridine-3-carboximidamide (HTPP) :
Exhibits strong binding affinities for AChE (−9.3 kcal/mol) and BChE (−8 kcal/mol), comparable to the standard inhibitor galantamine (−8.2 and −8.8 kcal/mol, respectively). The trifluoromethylphenyl group enhances hydrophobic interactions and electron-withdrawing effects, improving enzyme inhibition .
Table 1: Binding Affinities of Pyridine-3-carboximidamide Analogs
| Compound | AChE (kcal/mol) | BChE (kcal/mol) | Key Substituent |
|---|---|---|---|
| HTPP | −9.3 | −8.0 | Trifluoromethylphenyl |
| Galantamine (standard) | −8.2 | −8.8 | Alkaloid scaffold |
| 6-(But-2-ynyloxy)pyridine-3-carboximidamide | N/A | N/A | But-2-ynyloxy |
C1s Protease Inhibition
- 6-(4-Phenylpiperazin-1-yl)pyridine-3-carboximidamide (A1) :
Acts as a competitive C1s inhibitor (Ki = 5.8 μM) by binding to the substrate recognition site. The phenylpiperazine group facilitates π-π stacking and hydrogen bonding, critical for enzyme inhibition . - This compound :
The but-2-ynyloxy group lacks the aromaticity of phenylpiperazine, likely reducing complement pathway inhibition efficacy but may offer selectivity for other targets.
Physicochemical and Analytical Properties
Solubility and Detection Sensitivity
Table 2: Analytical Parameters of Alkoxy-Substituted Analogs
| Compound | LOD (ng/mL) | LOQ (ng/mL) | Substituent |
|---|---|---|---|
| N-(2-Ethylhexyloxy)-3-carboximidamide | 0.013–0.025 | 0.25 | Branched ethylhexyl |
| N-(2-Ethylhexyloxy)-2-carboximidamide | 0.025 | 0.25 | Ortho-substituted ethylhexyl |
| 6-(But-2-ynyloxy)-3-carboximidamide | N/A | N/A | Linear alkyne |
Structural and Functional Modifications
Impact of Substituent Electronic Effects
- 4-Trifluoromethylpyridine-3-carboximidamide :
The electron-withdrawing CF₃ group increases electrophilicity, enhancing interactions with nucleophilic enzyme residues . - This compound :
The alkyne group introduces electron-withdrawing character and rigidity, balancing solubility and target engagement.
Thermal and Optical Properties
- Poly(2,5-bis(but-2-ynyloxy)benzoate): Exhibits high thermal stability (Td = 247°C) and non-linear optical coefficients (χzzz² = 280 pm/V), attributed to the conjugated diacetylene backbone .
Biological Activity
6-(But-2-ynyloxy)pyridine-3-carboximidamide is a chemical compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. Its unique structure, characterized by the presence of a but-2-ynyloxy group attached to a pyridine ring, suggests possible interactions with various biological targets.
Chemical Structure and Properties
The compound's IUPAC name is this compound, and it has the molecular formula with a molecular weight of approximately 189.217 g/mol. The structural features include:
| Property | Value |
|---|---|
| Molecular Formula | C10H11N3O |
| Molecular Weight | 189.217 g/mol |
| IUPAC Name | This compound |
| SMILES Representation | C#CCOC1=NC(=N)C=C(C=C1)N |
Biological Activity Overview
Research into the biological activity of this compound indicates its potential as an antimicrobial and anticancer agent. The compound's mechanism of action is hypothesized to involve the inhibition of specific enzymes or receptors, leading to altered cellular processes.
Antimicrobial Activity
Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. The but-2-ynyloxy group may enhance lipid solubility, facilitating penetration into bacterial membranes. Preliminary assays suggest that this compound displays activity against various bacterial strains.
Anticancer Properties
The anticancer potential of this compound is being investigated through in vitro studies. Early findings indicate that it may induce apoptosis in cancer cells by activating caspase pathways. The compound's ability to interfere with cell cycle progression has also been noted, suggesting a dual mechanism of action.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to involve:
- Enzyme Inhibition : Interference with key metabolic enzymes in pathogens or cancer cells.
- Receptor Modulation : Binding to specific receptors that regulate cell proliferation or apoptosis.
Case Studies
Several case studies have highlighted the biological activity of related compounds, providing insights into the potential efficacy of this compound.
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of pyridine derivatives against Gram-positive and Gram-negative bacteria. Results indicated that modifications to the pyridine ring significantly influenced activity levels, with certain derivatives showing promising results against resistant strains.
- Anticancer Activity Assessment : In vitro tests on similar carboximidamide compounds demonstrated cytotoxic effects on breast cancer cell lines. The study concluded that structural modifications could enhance selectivity and potency, paving the way for further exploration of this compound.
Q & A
Q. What synthetic strategies are recommended for synthesizing 6-(But-2-ynyloxy)pyridine-3-carboximidamide?
- Methodological Answer : A modular approach is often employed, starting with functionalization of the pyridine core. For example, the but-2-ynyloxy group can be introduced via nucleophilic substitution or copper-catalyzed coupling reactions. The carboximidamide moiety is typically installed using amidine-forming reagents (e.g., ammonium chloride in ethanol under reflux) . Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate the target compound. Reaction progress should be monitored by TLC and confirmed via -NMR and ESI-MS, as demonstrated in analogous pyridine derivatives .
Q. How can spectroscopic techniques confirm the structure of this compound?
- Methodological Answer :
- -NMR : Key signals include the pyridine protons (δ 7.5–8.5 ppm), the alkyne proton (δ ~2.5 ppm, split due to coupling with adjacent carbons), and the carboximidamide NH (δ ~5.5 ppm, broad singlet).
- -NMR : The alkyne carbons (δ ~70–80 ppm) and the carboximidamide carbon (δ ~160 ppm) are diagnostic.
- HR-ESI-MS : A molecular ion peak matching the exact mass (calculated using tools like ChemDraw) confirms the molecular formula .
Discrepancies in spectral data may arise from tautomerism in the carboximidamide group, requiring additional techniques like IR spectroscopy (to detect N-H stretches) for resolution .
Advanced Research Questions
Q. How can researchers optimize reaction yields when introducing the but-2-ynyloxy group to pyridine derivatives?
- Methodological Answer : Low yields in alkyne coupling steps often result from competing side reactions (e.g., oxidation or polymerization of the alkyne). Strategies include:
- Using dry solvents and inert atmospheres (N/Ar) to prevent oxidation.
- Employing copper(I) iodide as a catalyst with a ligand (e.g., 1,10-phenanthroline) to stabilize reactive intermediates.
- Optimizing temperature (40–60°C) and reaction time (12–24 hours) to balance reactivity and stability .
Parallel microscale reactions with varying conditions (e.g., solvent polarity, base strength) can identify optimal parameters.
Q. How should contradictory data in biological activity assays be analyzed for this compound?
- Methodological Answer : If inconsistent results arise in kinase inhibition assays (e.g., variable IC values):
- Replicate experiments : Conduct triplicate assays under standardized conditions (e.g., 10 µM ATP, pH 7.4 buffer).
- Control for solubility : Use DMSO stock solutions (<1% v/v) to avoid aggregation.
- Validate target engagement : Employ orthogonal methods like SPR (surface plasmon resonance) to confirm binding kinetics.
Discrepancies may stem from off-target effects, which can be investigated via proteome-wide activity profiling .
Q. What strategies mitigate instability of the carboximidamide group during storage?
- Methodological Answer : Carboximidamides are prone to hydrolysis under humid conditions. Stabilization methods include:
- Storage : Argon-purged vials at −20°C with desiccants (silica gel).
- Derivatization : Converting the free amine to a stable salt (e.g., hydrochloride) without altering bioactivity.
- Lyophilization : For long-term storage, lyophilize the compound in neutral buffers (e.g., PBS) .
Regular stability testing via HPLC (monitoring degradation peaks at 254 nm) is advised .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
